molecular formula C17H15BrO B12808505 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone CAS No. 93322-94-2

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B12808505
CAS No.: 93322-94-2
M. Wt: 315.2 g/mol
InChI Key: OHENYCLAYATUCX-UHFFFAOYSA-N
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Description

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of brominated naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-benzyl-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2-benzyl-3,4-dihydro-1(2H)-naphthalenone.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted naphthalenones.

    Reduction: 2-Benzyl-3,4-dihydro-1(2H)-naphthalenone.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of biologically active molecules.

    Materials Science: In the development of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in these interactions by forming halogen bonds or participating in metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, leading to different reactivity.

    2-Bromo-3,4-dihydro-1(2H)-naphthalenone: Lacks the benzyl group, affecting its chemical properties.

    2-Benzyl-2-chloro-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

93322-94-2

Molecular Formula

C17H15BrO

Molecular Weight

315.2 g/mol

IUPAC Name

2-benzyl-2-bromo-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2

InChI Key

OHENYCLAYATUCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br

Origin of Product

United States

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